Mono(3-hydroxybutyl)phthalate
Description
Contextualization of Phthalate (B1215562) Metabolites in Environmental and Biological Systems
Phthalate esters are a class of synthetic organic chemicals extensively used as plasticizers to enhance the flexibility and durability of various materials. researchgate.net Due to their widespread use in consumer products, phthalates are ubiquitous environmental contaminants found in matrices such as dust, soil, water, and air. nih.gov Human exposure occurs primarily through ingestion, inhalation, and dermal absorption. nih.gov
Once in the body, parent phthalates are rapidly metabolized. cdc.gov The initial step involves hydrolysis to their respective monoester metabolites. nih.gov Some of these monoesters, particularly those from high-molecular-weight phthalates, undergo further oxidative metabolism before being excreted, primarily in urine. nih.govcdc.gov This rapid metabolism and excretion make the measurement of urinary phthalate metabolites a reliable method for assessing recent human exposure. nih.govepa.gov The detection of these metabolites in human samples like urine, semen, and breast milk confirms the widespread and continuous nature of phthalate exposure in the general population. nih.govepa.gov
The presence of phthalate metabolites in the environment and in living organisms is of significant scientific interest due to their potential as endocrine-disrupting compounds. researchgate.netnih.gov Research has linked phthalate exposure to a range of health concerns, although the mechanisms are still under active investigation. nih.govepa.gov
| Parent Phthalate | Primary Monoester Metabolite |
|---|---|
| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) |
| Diethyl phthalate (DEP) | Monoethyl phthalate (MEP) |
| Benzylbutyl phthalate (BzBP) | Monobenzyl phthalate (MBzP) |
Significance of Mono(3-hydroxybutyl)phthalate as a Specific Oxidized Phthalate Metabolite
This compound (M3HBP), also referred to as mono-3-hydroxy-n-butyl phthalate (MHBP), is a secondary, oxidized metabolite of di-n-butyl phthalate (DBP). unil.chiarc.fr Its formation follows the initial hydrolysis of DBP to its primary monoester, mono-n-butyl phthalate (MBP). unil.ch The subsequent oxidation of MBP results in M3HBP. unil.ch
The significance of M3HBP in research lies in its role as a specific biomarker of DBP exposure. While MBP is the primary metabolite, the inclusion of oxidized metabolites like M3HBP in analytical methods provides a more comprehensive picture of DBP metabolism. diva-portal.org Studying these secondary metabolites is crucial because the metabolites, rather than the parent compounds, are often considered the biologically active molecules. epa.gov The process of oxidation is a key step in the detoxification and elimination of phthalates, and understanding the profile of these oxidized metabolites can offer insights into metabolic pathways and potential inter-individual differences in susceptibility. nih.gov
Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of M3HBP is driven by the need to fully understand the human metabolism of DBP and the potential biological activity of its metabolites. The widespread detection of DBP metabolites in human biomonitoring studies necessitates a detailed characterization of all its metabolic products to accurately assess exposure and potential health implications. researchgate.netacs.org
Research focusing on M3HBP contributes to several key areas:
Improving Exposure Assessment: Quantifying both primary and secondary metabolites like M3HBP allows for a more accurate and robust assessment of human exposure to the parent compound, DBP. diva-portal.org
Understanding Metabolic Pathways: Studying the formation and excretion of oxidized metabolites helps to elucidate the complete metabolic fate of DBP in humans. unil.ch
Exploring Toxicological Implications: Some studies suggest that oxidative stress may be a key mechanism through which phthalates exert their effects. nih.govnovapublishers.commdpi.com Investigating the relationship between specific oxidized metabolites and biomarkers of oxidative stress is an active area of research. nih.govacs.org
Scope and Objectives of the Research Outline on this compound
This article aims to provide a focused and structured overview of the scientific knowledge pertaining to this compound. The primary objective is to synthesize and present detailed research findings on this specific compound.
The scope is strictly limited to the following areas:
An introduction to the compound within the broader context of phthalate metabolism.
A detailed description of its chemical properties, structure, and identification methods.
An exploration of its metabolic pathways and toxicokinetic profile.
A review of its detection in various environmental and biological media.
An analysis of its associations with biomarkers of oxidative stress.
Properties
CAS No. |
57074-43-8 |
|---|---|
Molecular Formula |
C₁₂H₁₄O₅ |
Molecular Weight |
238.24 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP; |
Origin of Product |
United States |
Origin and Biotransformation Pathways of Mono 3 Hydroxybutyl Phthalate
Parent Phthalate (B1215562) Diesters Undergoing Hydrolytic Cleavage
The initial step in the metabolism of many phthalate diesters is the hydrolytic cleavage of one of the ester bonds. This reaction is a crucial activation step, as the resulting monoesters are often considered the more biologically active metabolites.
Di-n-butyl phthalate (DBP) is the primary precursor to Mono(3-hydroxybutyl)phthalate. iarc.frepa.gov DBP is a common environmental contaminant due to its extensive use in various consumer products, including plastics, adhesives, and personal care products. mdpi.com Following ingestion, inhalation, or dermal absorption, DBP undergoes rapid metabolism. mdpi.com The first step in this metabolic cascade is the hydrolysis of DBP to its primary metabolite, Monobutyl Phthalate (MBP). mdpi.comnih.govresearchgate.net This initial biotransformation is a prerequisite for the subsequent oxidative reactions that lead to the formation of MHBP and other oxidized metabolites. nih.gov
The metabolism of phthalates can be influenced by the isomeric structure of the alcohol side chains. For instance, the metabolism of Di-n-butyl phthalate (DnBP) can be compared with its isomer, diisobutyl phthalate (DiBP). Both are metabolized to their respective monoesters, mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP). semanticscholar.orgresearchgate.net However, the extent of subsequent oxidative modification can differ. Studies have shown that the oxidative modification is approximately 2.5 times higher for DiBP compared to DnBP. researchgate.net This highlights that the branching of the alkyl side chain can significantly impact the metabolic fate of the phthalate.
Enzymatic Hydrolysis to Monobutyl Phthalate (MBP)
The conversion of DBP to MBP is an enzymatic process catalyzed by various esterases present in the body. nih.govnih.gov This hydrolysis is a rapid and efficient reaction. Mammalian pancreatic cholesterol esterases have been identified as potent enzymes for the nonspecific degradation of structurally diverse phthalate acid esters, including DBP. nih.gov Research has shown that bovine pancreatic cholesterol esterase can achieve complete hydrolysis of DBP within 15 minutes under experimental conditions. nih.gov In addition to pancreatic enzymes, other esterases and lipases in the small intestine and liver also contribute to this initial metabolic step. inchem.org
Subsequent Oxidative Metabolite Formation: The Role of Side-Chain Hydroxylation
Following its formation, MBP undergoes further Phase I metabolism, primarily through oxidation of the butyl side chain. nih.gov This oxidative process is a critical step in the detoxification pathway and leads to the formation of several oxidized metabolites, including this compound (MHBP). epa.gov MHBP is formed by the hydroxylation of the butyl group at the third carbon position. This reaction introduces a hydroxyl group, which increases the polarity and water solubility of the metabolite.
Comparative Analysis of Metabolic Pathways Yielding Other Oxidized Phthalate Metabolites
Besides MHBP, the oxidation of MBP can yield other metabolites. These include mono-3-oxo-n-butyl phthalate, where the hydroxyl group is further oxidized to a keto group, and mono-3-carboxypropyl phthalate (MCPP), which results from further oxidation to a carboxylic acid. epa.gov The formation of these different oxidized metabolites demonstrates a progressive oxidation of the alkyl side chain. The relative abundance of these metabolites can vary depending on individual metabolic differences and the level of exposure. In a study involving human volunteers, after a single oral dose of DnBP, approximately 8% was excreted as various side-chain oxidized metabolites. semanticscholar.orgresearchgate.net
| Metabolite | Percentage of Excreted Dose (DnBP) |
| Mono-n-butyl phthalate (MnBP) | 84% |
| Oxidized Metabolites (including MHBP) | ~8% |
Data from a study on a single human volunteer after an oral dose of Di-n-butyl phthalate (DnBP).
Phase II Conjugation and Excretion Kinetics of this compound
The final step in the metabolism of MHBP and other phthalate monoesters is Phase II conjugation. nih.gov This process typically involves the attachment of a glucuronic acid molecule to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases. mdpi.com This conjugation further increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. nih.govnih.gov
The excretion of DBP metabolites is generally rapid. mdpi.com Following exposure, the majority of the dose is excreted within the first 24 hours. semanticscholar.orgresearchgate.net The elimination half-life of the primary metabolite, MnBP, has been estimated to be around 2.6 hours, while the oxidized metabolites, including MHBP, have slightly longer elimination half-lives, ranging from 2.9 to 6.9 hours. semanticscholar.orgresearchgate.net Studies on the urinary excretion of phthalate monoesters have shown that for more lipophilic monoesters like MBP, a significant portion is excreted in a conjugated form. nih.gov
| Metabolite | Elimination Half-Life (hours) |
| Mono-n-butyl phthalate (MnBP) | 2.6 |
| Oxidized DnBP Metabolites | 2.9 - 6.9 |
Data based on a study of a single human volunteer.
Advanced Analytical Methodologies for Quantification of Mono 3 Hydroxybutyl Phthalate
Sample Preparation Techniques for Biological and Environmental Matrices
Effective sample preparation is a critical first step to isolate MHBP from interfering substances present in matrices like urine, serum, and water. The goal is to produce a clean extract that allows for accurate and reproducible quantification.
Solid-Phase Extraction (SPE) Protocols and Automation
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of phthalate (B1215562) metabolites from liquid samples. sigmaaldrich.comthermofisher.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, such as MHBP, is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent.
Reversed-phase SPE is commonly employed for phthalate metabolites, using polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced). oup.com These sorbents are effective at retaining a broad range of compounds, including the moderately polar MHBP. A typical manual SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. mdpi.com
| Step | Procedure | Solvent/Reagent | Volume | Flow Rate | Purpose |
|---|---|---|---|---|---|
| Conditioning 1 | Pass solvent through Oasis HLB cartridge | Methanol | 2 mL | - | Activate the sorbent |
| Conditioning 2 | Equilibrate cartridge | 0.1 M Formic Acid | 1 mL | - | Prepare sorbent for aqueous sample |
| Sample Loading | Load pre-treated serum sample | Serum diluted with 0.1 M Formic Acid | 5 mL | 0.5 mL/min | Adsorb analytes onto sorbent |
| Washing 1 | Remove hydrophilic interferences | Water | 1 mL | 1 mL/min | Wash away salts and polar matrix components |
| Washing 2 | Remove less polar interferences | 10% Methanol in Water | 2 mL | 1 mL/min | Wash away lipids and proteins |
| Elution | Elute retained analytes | Acetonitrile (B52724) | 0.5 mL | 0.5 mL/min | Collect purified phthalate metabolites |
Enzymatic Deconjugation Strategies for Glucuronidated Metabolites
In humans, phthalate monoesters like MHBP undergo Phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion in urine. cdc.gov To measure the total MHBP concentration (both free and conjugated forms), a deconjugation step is necessary. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. cdc.govnih.gov
The choice of enzyme is critical, as its efficiency can be affected by the source organism, enzyme activity, pH, and incubation time and temperature. nih.govsigmaaldrich.com β-glucuronidase sourced from Escherichia coli (E. coli) K12 is frequently used for the analysis of phthalate metabolites due to its high specificity. nih.govsigmaaldrich.com Enzymes from other sources, such as Helix pomatia (snail), are also used but must be carefully selected to avoid unintended hydrolysis of the ester bond of the phthalate itself. nih.gov
The hydrolysis reaction is typically performed by incubating the urine sample with the enzyme solution at 37°C for a period ranging from 30 minutes to several hours to ensure complete cleavage of the glucuronide conjugate. sigmaaldrich.comsigmaaldrich.com Following this step, the sample can proceed to extraction and analysis. The successful deconjugation allows for a more comprehensive assessment of exposure by quantifying the total amount of the metabolite excreted. hubspotusercontent-na1.net
Chromatographic Separation Techniques
Chromatography is essential for separating MHBP from other phthalate metabolites and endogenous compounds in the sample extract prior to detection. High-performance liquid chromatography and gas chromatography are the two primary methods employed.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful technique for analyzing phthalate metabolites. cdc.govuq.edu.au The separation is typically achieved using reversed-phase chromatography.
A C18 column is the most frequently used stationary phase, which separates compounds based on their hydrophobicity. mdpi.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as acetic acid or formic acid to improve peak shape and ionization efficiency. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate a wide range of metabolites with varying polarities within a single analytical run. nih.govwaters.com Ultra-high performance liquid chromatography (UPLC) systems, which use smaller column particles, offer faster analysis times and higher resolution compared to traditional HPLC. nih.gov
| Time (minutes) | Mobile Phase A (%) (0.1% Acetic Acid in Water) | Mobile Phase B (%) (0.1% Acetic Acid in Acetonitrile) | Flow Rate (µL/min) |
|---|---|---|---|
| 0.0 - 2.0 | 95 | 5 | 220 |
| 2.0 - 7.0 | Linear gradient to 0 | Linear gradient to 100 | 220 |
| 7.0 - 9.0 | 0 | 100 | 220 |
| 9.0 - 10.0 | Linear gradient to 95 | Linear gradient to 5 | 220 |
| 10.0 - 12.0 | 95 | 5 | 220 |
Gas Chromatography (GC) Methodologies
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another robust technique for phthalate analysis. restek.comnih.gov Unlike their parent diesters, phthalate monoesters like MHBP are polar and have low volatility, making them generally unsuitable for direct GC analysis. Therefore, a derivatization step is typically required to convert the polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile derivatives.
Silylation is a common derivatization technique, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility. After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., Rtx-5MS), based on boiling point and polarity. researchgate.net While effective, derivatization adds an extra step to the sample preparation and can introduce variability. Recent advancements have explored methods to analyze underivatized monoesters by carefully optimizing GC injection parameters, though this is not yet standard practice. nih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the preferred detection method for quantifying MHBP due to its exceptional sensitivity and selectivity. When coupled with a chromatographic system, it allows for the precise measurement of the analyte even at very low concentrations (nanogram-per-milliliter levels) in complex matrices. nih.gov
For HPLC applications, electrospray ionization (ESI) is a commonly used technique that generates charged ions from the analytes in the liquid phase before they enter the mass spectrometer. sciex.com ESI is typically operated in negative ion mode for phthalate monoesters, as the carboxylic acid group is readily deprotonated. nih.gov Atmospheric pressure chemical ionization (APCI) is another option that can be less susceptible to matrix effects. cdc.govuq.edu.au
Tandem mass spectrometry (MS/MS), performed on instruments like a triple quadrupole, is the gold standard for quantification. s4science.atyoutube.com In this technique, a specific precursor ion for MHBP is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to improved limits of detection. sciex.com For MHBP (molecular weight 238.24 g/mol ), a common MRM transition could involve the deprotonated molecule [M-H]⁻ as the precursor ion and characteristic fragment ions as product ions. nih.gov High-resolution mass spectrometry (HRMS) on platforms like Orbitrap analyzers can also be used, providing highly accurate mass measurements that further increase confidence in compound identification. nih.govthermofisher.com
| Parameter | Setting |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -3700 V |
| Source Temperature | 600 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Hypothetical for MHBP) | m/z 237.1 |
| Product Ion (Hypothetical for MHBP) | m/z 121.0 (benzoate fragment) |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful and widely adopted technique for the determination of M3HP and other phthalate metabolites. This method offers high sensitivity and specificity, allowing for the detection of trace levels of the analyte in complex samples such as urine. dphen1.comnih.gov The ESI source converts the M3HP molecules in the liquid phase into gas-phase ions, which are then separated and detected by the mass spectrometer.
Typically, the analysis is performed in the negative ion mode, as phthalate metabolites readily form deprotonated molecules [M-H]⁻. nih.gov The tandem mass spectrometry (MS/MS) capability provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). rsc.orgresearchgate.net This minimizes interference from other compounds in the matrix, thereby enhancing the accuracy of quantification.
Commonly used instruments for this purpose include ultra-performance liquid chromatography (UPLC) systems coupled with triple quadrupole mass spectrometers. dphen1.comnih.gov The chromatographic separation is essential to resolve M3HP from its isomers and other phthalate metabolites prior to detection.
Table 1: Typical Instrumental Parameters for ESI-MS/MS Analysis of Phthalate Metabolites
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | ~3500 V |
| Source Temperature | ~600°C |
| Drying Gas (Nitrogen) Temperature | ~325°C |
| Drying Gas (Nitrogen) Flow Rate | ~10 L/min |
| Nebulizer Gas (Nitrogen) Pressure | ~35 psi |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: These parameters are illustrative and may vary depending on the specific instrument and analytical method.
Isotope Dilution Mass Spectrometry for Enhanced Accuracy
To achieve the highest level of accuracy and precision in the quantification of M3HP, isotope dilution mass spectrometry is the method of choice. nih.gov This technique involves the addition of a known amount of an isotopically labeled internal standard, such as ¹³C₄-labeled M3HP, to the sample prior to preparation and analysis. nih.gov
The isotopically labeled standard is chemically identical to the target analyte and therefore behaves similarly during extraction, cleanup, and ionization. rsc.org Any sample loss or matrix effects that occur during the analytical process will affect both the native analyte and the internal standard equally. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrumental response. nih.gov
The use of stable isotope-labeled internal standards is a key component of robust and reliable methods for biomonitoring studies of phthalate exposure. dphen1.comnih.gov
Diagnostic Fragmentation Pathways for Mono(3-hydroxybutyl)phthalate Identification
In tandem mass spectrometry, the precursor ion of M3HP ([M-H]⁻) is subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is specific to the chemical structure of the analyte and is used for its unambiguous identification.
A comprehensive study on the fragmentation pathways of phthalate metabolites has identified several structurally specific ions that serve as diagnostic filters. nih.govnih.gov For phthalate metabolites with an oxidized alkyl chain, such as M3HP, specific fragmentation patterns are observed.
All phthalate metabolites, including M3HP, produce a characteristic ion at m/z 121.0295, which corresponds to the deprotonated benzoate (B1203000) ion [C₆H₅COO]⁻. nih.govnih.gov Additionally, most phthalate metabolites generate a fragment ion at m/z 147.0088, representing the deprotonated o-phthalic anhydride (B1165640) ion. nih.govnih.gov The presence of these ions is a strong indicator of a phthalate metabolite.
For hydroxylated phthalate metabolites like M3HP, the fragmentation pathway is distinct from non-oxidative metabolites. nih.govnih.gov The specific transitions monitored in an MRM experiment for M3HP would involve the selection of its deprotonated molecule as the precursor ion and one or more of its characteristic product ions for detection.
Table 2: Key Diagnostic Ions for the Identification of Phthalate Metabolites
| Ion | m/z (Negative Mode) | Description |
|---|---|---|
| [C₆H₅COO]⁻ | 121.0295 | Deprotonated benzoate ion |
| [C₈H₃O₃]⁻ | 147.0088 | Deprotonated o-phthalic anhydride ion |
| [M-H-R]⁻ | 165.0193 | Characteristic of carboxylate metabolites |
Method Validation, Quality Assurance, and Quality Control in Research Studies
The development and application of analytical methods for the quantification of M3HP in research studies must be accompanied by rigorous method validation and the implementation of robust quality assurance (QA) and quality control (QC) procedures. researchgate.neteurachem.org This ensures that the data generated are reliable, reproducible, and fit for their intended purpose. eurachem.org
Method validation involves the systematic evaluation of a range of performance characteristics to demonstrate that the method is suitable for its intended application. researchgate.neteurachem.org Key parameters assessed during the validation of methods for phthalate metabolite analysis include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. nih.gov
Precision: The degree of agreement among independent measurements under specified conditions, typically evaluated at different levels (e.g., intra- and inter-day precision). nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.gov
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.gov
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a processed sample to that of a standard. nih.gov
Matrix Effects: The influence of other components in the sample matrix on the ionization and detection of the analyte. ub.edu
Stability: The stability of the analyte in the sample matrix under different storage conditions and during the analytical process (e.g., freeze-thaw cycles). nih.gov
Quality assurance encompasses all the planned and systematic activities implemented to ensure that the quality requirements for the analytical data are fulfilled. Quality control refers to the operational techniques and activities used to fulfill requirements for quality, such as the routine analysis of blanks, calibration standards, and quality control samples with each batch of study samples. researchgate.neteurachem.org
Table 3: Summary of Method Validation Parameters and Objectives
| Parameter | Objective |
|---|---|
| Linearity | Establish a working range for accurate quantification. |
| Accuracy | Ensure the measured results are close to the true concentration. |
| Precision | Demonstrate the reproducibility of the method. |
| Limit of Detection (LOD) | Define the lower limit of detection capability. |
| Limit of Quantitation (LOQ) | Establish the lowest concentration for reliable quantification. |
| Selectivity/Specificity | Confirm the method's ability to measure only the target analyte. |
| Recovery | Assess the efficiency of the sample preparation procedure. |
| Matrix Effects | Evaluate the impact of the sample matrix on the analytical signal. |
| Stability | Ensure the integrity of the analyte during sample handling and storage. |
Environmental Occurrence and Source Apportionment of Parent Phthalates Leading to Mono 3 Hydroxybutyl Phthalate Exposure
Ubiquitous Presence of Di-n-butyl Phthalate (B1215562) (DBP) in Environmental Compartments
Di-n-butyl Phthalate (DBP) is a synthetic chemical widely used as a plasticizer to enhance the flexibility and durability of plastics. dcceew.gov.aunih.gov Its extensive application has resulted in its detection in virtually all environmental media, including air, water, soil, and sediment. nih.govepa.gov Due to its physical and chemical properties, DBP is considered a ubiquitous environmental contaminant. epa.govtaylorfrancis.com
DBP's presence in the aquatic environment, including groundwater, drinking water, and wastewater, is frequently documented. nih.govresearchgate.net It enters these systems through industrial and municipal wastewater treatment plant effluents, surface runoff, and landfill leachate. epa.govmdpi.com In water, DBP tends to partition to suspended organic matter and sediments. epa.govgreenfacts.org Both DBP and another common phthalate, di(2-ethylhexyl) phthalate (DEHP), are predominant in fresh and marine water environments. nih.gov
In the terrestrial environment, DBP is found in soil and sludge. nih.gov Its presence in soil is often attributed to the land application of biosolids from wastewater treatment and atmospheric deposition. epa.gov Because of their chemical properties, DBP and other phthalates like Diisobutyl phthalate (DIBP) are abundant in the gas phase of the atmosphere, while others like DEHP are more predominant in the dust phase. nih.gov
Identification of Anthropogenic Sources Contributing to DBP Release
The primary sources of DBP in the environment are anthropogenic, stemming from its production and use in a multitude of products. dcceew.gov.au Emissions can occur at every stage of a product's life cycle, from manufacturing and processing to use and disposal. greenfacts.orggreenfacts.org
A significant source of DBP release is its migration from Polyvinyl Chloride (PVC) and other plastic materials where it is used as a plasticizer. nih.govd-nb.info DBP is added to plastics, in concentrations that can range from 10% to 60% by weight, to impart flexibility. mdpi.comd-nb.info Because it is not covalently bonded to the polymer, it can leach out over time. nih.gov This leaching process contributes to DBP contamination of the surrounding environment. nih.gov
Flexible PVC products containing DBP are numerous and include wire and cable insulation, gloves, tubing, and garden hoses. ca.govca.gov The migration of DBP from these materials is a continuous process that releases the chemical into air, water, and soil. nih.gov For instance, PVC microplastics have been identified as a continuous source of DBP pollution in aquatic environments. nih.gov
Indoor environments often exhibit higher concentrations of DBP compared to outdoor settings. ersnet.org This is due to the abundance of DBP-containing products used indoors, which gradually release the chemical into the air and dust. ca.govca.gov Common indoor sources include vinyl flooring, wall coverings, and various consumer products. greenfacts.org
DBP can exist in indoor air in both gaseous and particulate-bound forms. nih.govdcceew.gov.au It settles into dust, which acts as a sink and a secondary source of exposure. ca.govca.gov Activities that disturb dust, such as cleaning or movement, can resuspend DBP-laden particles into the air. The concentration of DBP in indoor air can be influenced by factors such as ventilation rates and the number and age of plastic-containing products in the space. epa.gov
Dietary intake is considered a major pathway of human exposure to DBP. nih.govnih.gov Contamination of food and beverages can occur at various stages, including processing, packaging, and storage. nih.govfoodpackagingforum.org Phthalates can migrate from food contact materials, such as PVC tubing, conveyor belts, and packaging films, into the food products themselves. nih.govfoodpackagingforum.org
The extent of migration is influenced by several factors, including the fat content of the food, temperature, and contact time. foodpackagingforum.org Fatty foods are particularly susceptible to DBP contamination due to its lipophilic nature. foodpackagingforum.org A study on foods purchased in New York State detected DBP in 31% of the samples, with notable concentrations found in some dairy and grain products. nih.gov Another report indicated that DBP was found in 50% of food and beverage samples tested. foodpackagingforum.org Specific examples of contaminated items include beer, wine, and spirits, where the source was identified as the internal coatings of storage vats and hoses used for pumping. nih.govmdpi.com
| Food/Beverage Category | Reported DBP Detection/Concentration | Source of Contamination |
|---|---|---|
| Beer (in PET bottles) | 17–92 µg L⁻¹ | Packaging materials |
| Brandy | 65 µg L⁻¹ | Processing and storage equipment |
| Red Wine | 16–25 µg L⁻¹ | Epoxy resin coatings of storage vats |
| Cheese | 138 and 513 ng/g in two samples | Packaging and processing |
| Grains | Average of 16 ng/g | Packaging and processing |
Dermal absorption is another significant route of exposure to DBP, primarily from its use in a variety of consumer products that are applied directly to the skin or come into close contact with it. ca.govnih.gov These products include cosmetics, personal care items, and some medical devices. nih.govnih.gov
DBP is used in nail polishes, perfumes, and other fragranced products. nih.govca.govca.gov Studies have detected DBP in a significant number of nail polishes and perfumes. nih.govresearchgate.net For example, one study found DBP in 19 out of 21 nail polishes and 11 out of 42 perfumes tested. nih.govresearchgate.net The concentrations can be quite high, with some nail polishes containing DBP levels up to 62,607 µg/g. researchgate.net DBP can also be found in medical devices such as the tubing of infusion sets. researchgate.netscielo.br
| Product Type | Detection Frequency/Concentration Range |
|---|---|
| Nail Polishes | Detected in 19 of 21 samples; concentrations from 123 µg/g to 62,607 µg/g |
| Perfumes | Detected in 11 of 42 samples |
| Hair Sprays | Found at concentrations of 36 µg/g or less |
| Hair Mousses | Found at concentrations of 36 µg/g or less |
| Skin Cleansers | Found at concentrations of 36 µg/g or less |
| Baby Shampoos | Found at concentrations of 36 µg/g or less |
Transport and Fate Mechanisms of DBP in Diverse Environmental Media
Once released into the environment, DBP is subject to various transport and fate processes that determine its distribution and persistence. researchgate.netgreenfacts.org These processes include volatilization, adsorption, biodegradation, hydrolysis, and photolysis. researchgate.net
DBP has a low Henry's law constant, which indicates that it will only slowly volatilize from surface waters, with the majority remaining in the water phase. greenfacts.org Despite its low volatility, it can be transported in the atmosphere as a vapor or adsorbed to particulate matter and can be removed by wet and dry deposition. greenfacts.org In the atmosphere, its half-life is estimated to be around 1.8 days due to photo-oxidation. greenfacts.org
Due to its high octanol/water partition coefficient (Kow), DBP has a strong tendency to adsorb to organic carbon in soil and sediment. greenfacts.org This property also indicates a potential for bioaccumulation in organisms. dcceew.gov.augreenfacts.org
Biodegradation is a significant removal mechanism for DBP in the environment. researchgate.netgreenfacts.org Under aerobic conditions, it is readily biodegradable. greenfacts.org The process typically involves the hydrolysis of the diester to the monoester, Mono(3-hydroxybutyl)phthalate, and then to phthalic acid. greenfacts.org However, in anaerobic environments like deep soil or sediments, biodegradation is much slower. greenfacts.org Hydrolysis and photolysis in aqueous environments are generally considered to be minor degradation pathways. researchgate.netgreenfacts.orgepa.gov
Methodological Approaches for Source Apportionment of DBP and Related Metabolites
Source apportionment is the process of identifying and quantifying the contributions of different sources to the concentration of a pollutant in the environment. For Di-n-butyl phthalate (DBP) and by extension its metabolites like this compound, these methods are essential for developing effective exposure reduction strategies. The primary approaches used for the source apportionment of DBP are receptor-oriented models, which use statistical techniques to analyze ambient environmental data and identify source signatures.
Receptor-Oriented Models
Receptor models are a top-down approach that begins with the measurement of pollutant concentrations at a specific location (the "receptor") and works backward to identify the sources. These models are particularly useful for apportioning sources of pollutants in complex environments like indoor dust or sediment where multiple sources contribute simultaneously. The most commonly applied receptor models for DBP source apportionment include Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF).
Principal Component Analysis (PCA)
Principal Component Analysis is a multivariate statistical technique used to reduce the dimensionality of a large dataset while retaining most of the original variance. In the context of DBP source apportionment, PCA is used to identify patterns and correlations among different phthalate esters and other chemical markers measured in environmental samples.
Data Input and Preparation: The process begins with the collection of environmental samples (e.g., indoor dust, sediment) and the quantification of a range of phthalates, including DBP, and other relevant chemical compounds. This data is then organized into a matrix where rows represent the samples and columns represent the chemical concentrations.
Analysis: PCA transforms the original correlated variables into a new set of uncorrelated variables called principal components (PCs). Each PC is a linear combination of the original variables, and they are ordered so that the first few PCs explain the majority of the variance in the data.
Source Identification: By examining the "loadings" of each chemical on the principal components, researchers can infer the sources. For instance, a PC with high loadings of DBP, Di(2-ethylhexyl) phthalate (DEHP), and other plasticizers might be identified as a "plastics and building materials" source. Another PC with high loadings of DBP and chemicals found in cosmetics could point to a "personal care products" source. whiterose.ac.uk
Limitations: While PCA is effective at identifying the major sources, it can sometimes be challenging to interpret the physical meaning of the principal components, and the method does not directly quantify the contribution of each source to the total DBP concentration.
Positive Matrix Factorization (PMF)
Positive Matrix Factorization is a more advanced receptor model that has become increasingly popular for source apportionment of air and dust pollutants, including DBP. Unlike PCA, PMF constrains the results to be non-negative, which is physically more realistic as source contributions and chemical concentrations cannot be negative.
Data Input and Preparation: Similar to PCA, PMF requires a matrix of speciated chemical data from a series of environmental samples. A key difference is that PMF also requires an uncertainty matrix that provides an estimate of the error associated with each measurement.
Modeling: The PMF model decomposes the input data matrix into two matrices: a source profile matrix and a source contribution matrix. The source profile matrix provides the chemical fingerprint of each identified source, while the source contribution matrix quantifies the mass contribution of each source to each individual sample.
Source Identification and Quantification: The identified source profiles are then interpreted by comparing them to known source profiles from the literature or from direct measurements of potential sources. For example, a PMF factor characterized by high levels of DBP and DEHP could be attributed to emissions from PVC products and building materials. researchgate.netresearchgate.net A factor with a high concentration of DBP and certain fragrances might be linked to personal care products. whiterose.ac.ukresearchgate.net The model provides a quantitative estimate of the contribution of each identified source to the total DBP concentration in each sample.
Advantages: The non-negativity constraint and the use of data uncertainties make PMF a powerful tool for providing more robust and interpretable source apportionment results compared to PCA.
Chemical Mass Balance (CMB)
The Chemical Mass Balance model is another receptor model that can be used for source apportionment. Unlike PCA and PMF, CMB requires a priori knowledge of the chemical profiles of the potential sources contributing to the pollutant concentrations at the receptor site.
Methodology: The model uses a least-squares fitting procedure to calculate the contribution of each source to the measured concentrations of various chemical species. It effectively solves a set of linear equations where the unknowns are the source contributions.
Application to DBP: For DBP, this would involve having established chemical profiles for sources like different types of plastics, adhesives, and personal care products. The model would then determine the combination of these sources that best explains the measured phthalate concentrations in an environmental sample.
Challenges: A significant limitation of the CMB model for DBP source apportionment is the difficulty in obtaining accurate and comprehensive source profiles for all potential contributors. The chemical composition of many consumer products containing DBP can be highly variable.
Summary of Methodological Approaches
| Methodological Approach | Description | Key Features | Application to DBP Source Apportionment |
| Principal Component Analysis (PCA) | A multivariate statistical method that reduces the dimensionality of data to identify underlying patterns. | Identifies correlations between variables; qualitative source identification. | Groups DBP with other phthalates to suggest common sources like plastics or personal care products. whiterose.ac.uk |
| Positive Matrix Factorization (PMF) | An advanced factor analysis model that provides quantitative source contributions and profiles. | Non-negativity constraints; utilizes measurement uncertainties for more robust results. | Quantifies the contribution of sources such as building materials, consumer products, and cosmetics to indoor DBP concentrations. researchgate.netresearchgate.net |
| Chemical Mass Balance (CMB) | A model that uses known source profiles to estimate their contribution to ambient concentrations. | Requires a priori knowledge of source compositions. | Can apportion DBP sources if accurate chemical profiles of products like PVC, adhesives, and cosmetics are available. |
Data on DBP Concentrations in Key Environmental Sources
The following tables provide an overview of reported DBP concentrations in various materials and products that are recognized as significant sources of environmental contamination, ultimately leading to human exposure and the formation of this compound.
Table 1: Concentration of Di-n-butyl phthalate (DBP) in Building Materials
| Building Material | Concentration Range (µg/g) | Notes |
| PVC Flooring | Not Detected - 50,000 | Can be a significant source of DBP in indoor environments. nih.gov |
| Adhesives and Sealants | Variable | Used in construction and can contribute to indoor air and dust contamination. DBP is used to plasticize PVA emulsions. mst.dk |
| Paints and Coatings | Variable | DBP can be used as a plasticizer-solvent in lacquers. mst.dk |
Table 2: Concentration of Di-n-butyl phthalate (DBP) in Consumer Products
| Consumer Product | Concentration Range (µg/g) | Notes |
| Food Packaging (Paper & Cardboard) | 1.7 - 5,800 | Recycled paper and cardboard can have higher concentrations due to inks and adhesives. scispace.com |
| Food Packaging (Plastic) | Can exceed 0.6 mg/kg | Migration from packaging to food is a direct exposure route. epa.gov |
| Personal Care Products (Nail Polish) | 123 - 62,607 | One of the highest concentrations found in consumer goods. nih.gov |
| Personal Care Products (Fragrances, Hairsprays) | < 36 | Lower concentrations compared to nail polish but still a source of exposure. scispace.com |
Biomonitoring and Exposure Assessment of Mono 3 Hydroxybutyl Phthalate in Populations
Utility of Mono(3-hydroxybutyl)phthalate as a Biomonitoring Marker for DBP Exposure
This compound (MHBP) is a key urinary metabolite of di-n-butyl phthalate (B1215562) (DBP), a widely used plasticizer and common environmental contaminant. The measurement of MHBP in urine serves as a reliable and specific biomarker for assessing human exposure to DBP. Since phthalates are rapidly metabolized in the body, their metabolites, such as MHBP, are often measured in biological samples to provide an accurate picture of recent exposure. This approach is preferred over measuring the parent compound, DBP, which is prone to contamination during sample collection and analysis.
The metabolic pathway of DBP involves its hydrolysis to mono-n-butyl phthalate (MnBP), which can be further oxidized to form MHBP and other secondary metabolites. The presence of MHBP in urine confirms the endogenous metabolism of DBP, making it a valuable tool for researchers and public health officials to understand the extent of DBP exposure in various populations. Biomonitoring studies utilizing MHBP provide crucial data for exposure assessments and for investigating potential associations between DBP exposure and various health outcomes.
Cross-Sectional Studies on Urinary Concentrations of this compound in General Populations
Cross-sectional studies are instrumental in establishing baseline urinary concentrations of this compound (MHBP) within a specific population at a single point in time. These studies provide a snapshot of exposure levels and help identify demographic or lifestyle factors that may influence exposure to the parent compound, di-n-butyl phthalate (DBP). Research has consistently detected MHBP in the urine of the general population, indicating widespread exposure to DBP.
Concentrations of MHBP can vary significantly across different populations and demographic groups. For instance, a study of pregnant women in Israel detected mono-hydroxybutyl phthalate (MHBP) in 66% of the participants, with a median concentration of 0.4 µg/L and a 95th percentile concentration of 3.6 µg/L. In another study, the geometric mean concentration of monobutyl phthalate (MBP), a related metabolite, was found to be 97.0 µg/g creatinine (B1669602) in a group of reproductive-age women. researchgate.net
Factors such as age, sex, geographic location, and personal care product use can influence urinary MHBP levels. For example, women of reproductive age have been found to have significantly higher levels of monobutyl phthalate, a primary metabolite of DBP, compared to other age and gender groups. nih.gov Cross-sectional data are crucial for identifying populations at higher risk of DBP exposure and for informing public health interventions aimed at reducing exposure.
Below is an interactive data table summarizing urinary concentrations of DBP metabolites from various cross-sectional studies.
| Population | Metabolite | Detection Frequency | Median Concentration (µg/L) | 95th Percentile (µg/L) | Reference |
|---|---|---|---|---|---|
| Pregnant Women (Israel) | MHBP | 66% | 0.4 | 3.6 | nih.gov |
| Reproductive-Age Women (U.S.) | MBP | - | 97.0 (µg/g creatinine) | - | researchgate.net |
| General Adult Population (U.S.) | MBP | >90% | - | 294 | nih.gov |
Longitudinal Assessment of this compound Levels in Cohort Studies
Longitudinal studies, which follow the same individuals over a period of time, provide valuable insights into the variability and trends of this compound (MHBP) levels. These studies help to understand how exposure to di-n-butyl phthalate (DBP) changes over time and can be crucial in assessing the impact of regulatory measures or changes in consumer product formulations.
For example, a pilot study involving daily first-morning urine samples from adult women found considerable day-to-day and week-to-week variability in the concentrations of phthalate monoesters. researchgate.net This highlights the importance of collecting multiple samples over time to accurately assess an individual's typical exposure. Such variability can be influenced by daily changes in diet, personal care product use, and other environmental factors.
Longitudinal studies are essential for investigating the potential long-term health effects of DBP exposure. By tracking MHBP levels alongside health outcomes over time, researchers can establish more robust associations than are possible with cross-sectional data alone. While specific longitudinal data for MHBP is still emerging, the existing studies on related phthalate metabolites underscore the dynamic nature of exposure and the need for repeated measurements in cohort studies.
This compound in Specific Biological Matrices (e.g., Urine, Amniotic Fluid)
This compound (MHBP) and other phthalate metabolites are not limited to urine; they have been detected in various other biological matrices, providing different windows into exposure. The choice of biological matrix for biomonitoring depends on the specific research question, including the timing and route of exposure being investigated.
Urine is the most commonly used matrix for assessing exposure to non-persistent chemicals like phthalates. Urinary concentrations of MHBP reflect recent exposure, typically within the last 24-48 hours. The non-invasive nature of urine collection makes it ideal for large-scale population studies.
Amniotic fluid provides a direct measure of fetal exposure to environmental chemicals during a critical window of development. Studies have detected various phthalate metabolites, including those of DBP, in amniotic fluid, confirming the placental transfer of these compounds. nih.gov Concentrations in amniotic fluid are generally lower than in maternal urine. For instance, one study found that the median levels of phthalate metabolites in amniotic fluid ranged from 2.3 µg/L to 10.7 µg/L, while in maternal urine, they ranged from 4.9 µg/L to 46.7 µg/L. nih.gov
The table below compares the detection of phthalate metabolites in urine and amniotic fluid from a study of pregnant women.
| Biological Matrix | Metabolite | Detection Frequency | Median Concentration Range (µg/L) | Reference |
|---|---|---|---|---|
| Urine | Phthalate Metabolites | 27% - 54% | 4.9 - 46.7 | nih.gov |
| Amniotic Fluid | Phthalate Metabolites | 1% - 21% | 2.3 - 10.7 | nih.gov |
Wastewater-Based Epidemiology for Estimating Community-Level Exposure to this compound
By analyzing influent wastewater from treatment plants, researchers can back-calculate the average daily intake of di-n-butyl phthalate (DBP) per person in the catchment area. This approach offers several advantages over traditional biomonitoring, including the ability to capture data from a large population in near real-time and to track exposure trends over time without the need for individual recruitment and sample collection.
Studies have successfully applied WBE to estimate population-wide exposure to phthalates in various regions. For example, a study in the northwest region of Spain detected phthalate metabolites in raw wastewater at concentrations up to approximately 1.6 µg/L. nih.gov These wastewater concentrations were then used to estimate the daily exposure to parent phthalates, providing valuable data for public health surveillance and risk assessment at the community level. nih.govresearchgate.net
Methodological Considerations for Biomonitoring Studies, Including Sample Stability and Collection Protocols
Accurate and reliable biomonitoring of this compound (MHBP) requires careful attention to methodological details, from sample collection to analysis. Proper protocols are essential to minimize contamination and ensure the integrity of the samples.
Sample Collection: Urine samples should be collected in sterile, phthalate-free containers, typically made of polypropylene. First-morning voids are often preferred as they are more concentrated and may provide a more stable measure of exposure. However, spot urine samples are also widely used in large-scale studies for logistical convenience.
Sample Stability: The stability of MHBP in urine under various storage conditions is a critical factor. Studies have shown that phthalate monoester metabolites are generally stable in urine when stored at -20°C for extended periods. It is crucial to freeze samples as soon as possible after collection to prevent degradation of the analytes. Repeated freeze-thaw cycles should be avoided as they can affect the concentration of the metabolites.
Analytical Methods: The quantification of MHBP in biological matrices is typically performed using sensitive analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). These methods offer high selectivity and low detection limits, which are necessary for measuring the often low concentrations of MHBP found in the general population. The use of isotope-labeled internal standards is also crucial for accurate quantification by correcting for any matrix effects or variations in instrument response.
Mechanistic Research on Cellular and Molecular Interactions of Mono 3 Hydroxybutyl Phthalate
Investigations into Mono(3-hydroxybutyl)phthalate Uptake and Intracellular Distribution in In Vitro Systems
The cellular uptake and subsequent intracellular fate of this compound (MHBP) are critical initial steps in its mechanism of action. While direct studies on the specific transport mechanisms and subcellular localization of MHBP in mammalian in vitro systems are limited, research on related phthalate (B1215562) monoesters provides foundational insights. Phthalate monoesters, being the primary metabolites of phthalate diesters, are generally more water-soluble than their parent compounds, which influences their interaction with and transport across the lipophilic cell membrane.
It is hypothesized that the uptake of phthalate monoesters into cells is not solely dependent on passive diffusion but may also involve carrier-mediated transport processes. Once inside the cell, the distribution is likely governed by the compound's physicochemical properties. For instance, studies on the subcellular distribution of phthalate monoesters in plant cells have shown that more hydrophilic monoesters tend to accumulate in the water-soluble components of the cell. Given the hydrophilic nature of the hydroxyl group in MHBP, it can be postulated that it would predominantly be found in the aqueous compartments of the cell, such as the cytosol. The structural similarities between phthalate monoesters and major components of the plasma membrane, like phospholipids, also suggest a potential for these metabolites to be incorporated into the bilayer, which could affect membrane properties. Further research is needed to elucidate the specific transporters involved in MHBP uptake and to map its precise distribution within various organelles of mammalian cells.
Exploration of this compound Biotransformation within Cellular Models
This compound is a secondary, oxidized metabolite of Di-n-butyl phthalate (DBP). The biotransformation of DBP is a multi-step process that begins with the hydrolysis of the parent diester into its primary monoester, Mono-n-butyl phthalate (MBP). This initial step is catalyzed by non-specific esterases and lipases present in various tissues, including the intestine and liver.
Following its formation, MBP can undergo further metabolism through phase I oxidation reactions. One of the key oxidative pathways is the hydroxylation of the butyl side chain, which leads to the formation of MHBP. This reaction is likely mediated by cytochrome P450 (CYP) enzymes. The introduction of a hydroxyl group increases the water solubility of the molecule, facilitating its eventual elimination from the body. MHBP can then be further oxidized to form other metabolites such as mono-3-oxo-n-butyl phthalate (MOBP) and mono-3-carboxypropyl phthalate (MCPP). Additionally, like other phthalate monoesters, MHBP can undergo phase II conjugation, primarily glucuronidation, to form a more water-soluble conjugate that is readily excreted in the urine. While the formation of MHBP from MBP is established, in vitro studies specifically detailing the further biotransformation of MHBP within cellular models are not extensively documented.
Table 1: Metabolic Pathway of Di-n-butyl Phthalate (DBP) to this compound (MHBP) and Other Metabolites
| Precursor Compound | Primary Metabolite | Secondary Oxidized Metabolites |
| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) | This compound (MHBP) , Mono-3-oxo-n-butyl phthalate (MOBP), Mono-3-carboxypropyl phthalate (MCPP) |
This table illustrates the biotransformation sequence from the parent compound DBP to its primary and secondary metabolites, including MHBP.
Studies on the Interactions of this compound with Receptor Systems and Signaling Pathways
The interaction of phthalate metabolites with various cellular receptor systems and signaling pathways is a key area of toxicological research. While direct studies on MHBP are scarce, research on other phthalate monoesters suggests that these compounds can modulate the activity of nuclear receptors, which are critical regulators of gene expression. nih.gov Phthalates and their metabolites have been shown to interact with several signaling pathways, including those involved in oxidative stress and inflammation. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in lipid metabolism and energy homeostasis. nih.gov Several phthalate monoesters, particularly those derived from high-molecular-weight phthalates like Mono-(2-ethylhexyl)phthalate (MEHP), are known activators of PPARα and PPARγ. semanticscholar.orgoup.comnih.gov However, the primary metabolite of DBP, Mono-n-butyl phthalate (MBP), has been shown to be a weak activator of PPARs. nih.gov This suggests that the ability of a phthalate metabolite to activate PPARs is dependent on its specific chemical structure.
In one study, various phthalates and their metabolites were tested for their effects on several human hormone receptors. While some parent phthalates showed activity on estrogen and androgen receptors, their metabolites, including primary and secondary oxidized derivatives, did not have an impact on these receptors. nih.govresearchgate.net In contrast, metabolites of di-(2-ethylhexyl) phthalate (DEHP) did stimulate the transactivation of human PPARα and PPARγ, whereas DEHP itself was inactive. nih.govresearchgate.net This highlights that metabolic activation can be crucial for the activity of some phthalates on nuclear receptors. Given that MBP is a weak PPAR activator, it is plausible that its oxidized metabolite, MHBP, may also have limited activity on these receptors, though direct experimental evidence is currently lacking.
Phthalate metabolites have been demonstrated to influence the activity of various enzymes and metabolic processes. In vitro studies using human adrenocortical H295R cells have shown that both DBP and its primary metabolite MBP can impair steroid hormone biosynthesis. mdpi.comnih.gov DBP was found to decrease the levels of key steroidogenic enzymes such as CYP11A1 and HSD3β2, while MBP significantly decreased CYP17A1 levels. mdpi.comnih.gov These findings indicate that phthalate metabolites can interfere with critical steps in steroidogenesis.
Furthermore, exposure to DBP and MBP has been shown to modulate the expression of enzymes involved in their own metabolism. In a study with mice, oral exposure to DBP altered the hepatic and ovarian expression of enzymes such as lipases (Lpl), aldehyde dehydrogenase (Aldh1a1), alcohol dehydrogenase (Adh1), and UDP-glucuronosyltransferase (Ugt1a6a). nih.gov Additionally, some phthalate metabolites have been shown to induce oxidative stress by altering the activity of antioxidant enzymes. For example, in human erythrocytes, DBP and MBP were found to decrease the activity of glutathione peroxidase (GSH-Px). mdpi.com Although these studies were not conducted specifically with MHBP, they establish a plausible mechanism by which this secondary metabolite could also exert effects on enzymatic activities and metabolic pathways.
In Vivo Animal Model Research on Systemic Distribution and Metabolite Profile of this compound
In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics and their metabolites. Following oral administration of DBP to rats, MHBP has been identified as one of the urinary oxidative metabolites, along with MBP, MOBP, and MCPP. cdc.govnih.gov MHBP was also detected in the serum of these rats, although at lower concentrations than in the urine. cdc.govnih.gov
A study that investigated the metabolic profiles of DBP in rats found a statistically significant correlation between the concentrations of MBP and MHBP in both urine and serum, suggesting a consistent metabolic relationship between the primary and secondary metabolites. cdc.govnih.gov However, the correlation was not observed between urine collected 6 hours after dosing and serum collected 24 hours after dosing, which may be due to the continuous metabolism of DBP and individual variations among the animals. cdc.govnih.gov The concentrations of DBP metabolites in the serum were found to increase with the administered dose of DBP. cdc.govnih.gov The detection of MHBP in systemic circulation indicates that it is available to be distributed to various tissues. While comprehensive tissue distribution data for MHBP is not yet available, it has been suggested that future studies on the distribution of DBP metabolites in mice should include the analysis of oxidized secondary metabolites like MHBP.
Table 2: Correlation between MBP and MHBP Concentrations in Rats after DBP Administration
| Matrix | Pearson Correlation Coefficient (r) | p-value |
| Urine | 0.82 | < 0.01 |
| Serum | 0.96 | < 0.01 |
This table, based on data from a study in rats, shows the strong positive correlation between the concentrations of Mono-n-butyl phthalate (MBP) and this compound (MHBP) in both urine and serum. cdc.govnih.gov
Future Directions and Emerging Research Avenues for Mono 3 Hydroxybutyl Phthalate
Development of Novel High-Throughput Analytical Platforms for Comprehensive Metabolite Profiling
Future research is increasingly directed toward the development of high-throughput analytical platforms that can process a large number of samples efficiently without sacrificing sensitivity or accuracy. Current methods, such as those using on-line solid-phase extraction (SPE) coupled with isotope dilution high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS), have already enabled the simultaneous quantification of multiple phthalate (B1215562) metabolites in urine. nih.gov These automated systems reduce labor, minimize sample handling, and offer high sensitivity with detection limits in the low nanogram-per-milliliter range, making them suitable for large-scale epidemiological studies. nih.govresearchgate.net
Further advancements aim to enhance these platforms. The use of high-efficiency core-shell columns in HPLC-MS/MS allows for rapid separation of metabolites, comparable to ultra-high-performance liquid chromatography (UHPLC) methods. rsc.org A significant goal is to create methodologies that are not only sensitive and robust but also highly efficient, capable of analyzing numerous metabolites in complex biological matrices like aquatic organisms and seawater. nih.gov The development of such high-throughput methods is crucial for comprehensive metabolite profiling and for assessing the composite risks associated with exposure to parent phthalates and their various metabolites. nih.gov
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Exposure Science
The integration of advanced "omics" technologies, such as metabolomics and proteomics, is a pivotal future direction in exposure science for compounds like MHBP. These technologies offer a holistic view of the biological perturbations caused by environmental contaminants. acs.orgresearchgate.net
Metabolomics provides a snapshot of the small-molecule chemicals (metabolites) within a biological system, offering insights into the metabolic pathways affected by phthalate exposure. researchgate.net Studies utilizing mass spectrometry and nuclear magnetic resonance have revealed that exposure to phthalates can alter key metabolic pathways, including those related to amino acids and energy storage. researchgate.net This approach helps to identify potential biomarkers of exposure and effect, moving beyond simple quantification to a more functional understanding of a chemical's impact.
Proteomics , the large-scale study of proteins, offers a close-to-phenotype insight into the molecular mechanisms triggered by chemical exposure. acs.org Research on phthalate exposure in animal models has utilized proteomics to identify alterations in the proteome of specific tissues, such as the prostate and pituitary gland. illinois.edunih.govepa.gov For instance, perinatal exposure to a phthalate mixture was found to affect the endoplasmic reticulum and decrease the abundance of proteins crucial for proper protein folding and secretion in the prostate of rat offspring. illinois.edunih.gov These findings suggest that early-life exposure may create a microenvironment that impairs tissue development. nih.gov Proteomics is increasingly viewed as a promising new approach method (NAM) for providing meaningful information on the molecular mechanisms of metabolism-disrupting chemicals. acs.org
| Omics Technology | Study Focus | Key Findings/Affected Pathways | Reference |
|---|---|---|---|
| Proteomics | Effect of perinatal phthalate mixture exposure on the rat prostate proteome. | Altered proteins in the endoplasmic reticulum, impairing protein folding and secretion, potentially increasing susceptibility to oncogenesis. | illinois.edunih.gov |
| Proteomics | Long-term exposure effects of Di-(2-ethylhexyl)phthalate (DEHP) on female rat pituitaries. | Reduced levels of valosin-containing peptide/p97 and UMP-CMP kinase, suggesting a slowdown of gonadotrophin-releasing capability. | epa.gov |
| Metabolomics | General review of metabolomics to study bisphenol A and phthalate exposure. | Altered metabolic pathways including amino acids and energy storage compounds. | researchgate.net |
Refinement of Source-to-Outcome Modeling for Environmental Contaminants
A critical area of future research involves the refinement of source-to-outcome models, which aim to link external sources of a contaminant to internal dose and ultimately to a health outcome. Physiologically Based Pharmacokinetic (PBPK) modeling is a key tool in this endeavor. PBPK models for DnBP and other phthalates have been developed for rats and humans to simulate the absorption, distribution, metabolism, and excretion of these compounds. nih.govnih.gov
These models can be used for:
Forward Dosimetry : Predicting internal concentrations of metabolites like MHBP from known external exposure scenarios. researchgate.net
Reverse Dosimetry : Estimating the daily intake of a parent compound (e.g., DnBP) based on the concentration of its metabolites measured in urine. researchgate.netresearchgate.netresearchgate.net
Future work will focus on refining these models by incorporating more detailed data on metabolism and distribution. For example, PBPK models for DiNP, a replacement for other phthalates, were adapted from existing DEHP and DBP models and refined using data from both pregnant rats and humans. nih.gov Simple pharmacokinetic (PK) models have also been calibrated using data from controlled dosing studies and then applied to understand real-world exposure patterns, such as frequent, small-dose exposures throughout the day. sigmaaldrich.comnih.gov By linking these exposure models with data from in vitro bioactivity assays within frameworks like the Aggregate Exposure Pathway (AEP) and Adverse Outcome Pathway (AOP), researchers can better estimate margins of safety and conduct more comprehensive cumulative risk assessments. researchgate.net
Global Harmonization of Biomonitoring Protocols for Mono(3-hydroxybutyl)phthalate
Widespread human exposure to phthalates has been confirmed through large-scale biomonitoring programs, which measure metabolite concentrations in urine. nih.gov Notable programs include the National Health and Nutrition Examination Survey (NHANES) in the United States and similar studies in other countries, which have provided valuable data on exposure levels across different demographics. nih.gov However, comparisons of data across different international studies can be challenging due to variations in analytical methods, sample collection protocols, and data reporting. researchgate.net
A key future direction is the global harmonization of these biomonitoring protocols. Standardization would ensure that data collected from different parts of the world are comparable, allowing for more robust global risk assessments and the identification of international trends. medrxiv.org Challenges to harmonization include lot-to-lot discrepancies and inaccuracies in commercial certified standards for phthalate metabolites, which can significantly affect the reliability and comparability of results between laboratories. oup.com Addressing these issues is essential for establishing consistent and reliable biomonitoring on a global scale.
Research on Exposure Pathways and Internal Dose Across Diverse Geographical Regions and Subpopulations
Understanding the primary routes of exposure to DnBP and how the internal dose of its metabolite MHBP varies across different populations is a continuing research priority. Exposure is known to occur through multiple pathways, including diet, inhalation of indoor air, ingestion of dust, and dermal absorption from personal care products. nih.govmdpi.com
Significant variability in exposure levels has been observed across different geographical regions and subpopulations:
Geographical Differences : Studies have noted differences in metabolite concentrations between continents. For instance, levels of Monobutyl phthalate (MBP) and Mono-isobutyl phthalate (MiBP) have been found to be several times higher in some European populations compared to those in North America, which may be attributable to differences in diet, consumer product use, and chemical legislation. researchgate.net Conversely, exposure to DEHP has been declining in the U.S. while increasing in China. nih.gov
Subpopulation Differences : Exposure can vary significantly by age, race, and ethnicity. Infants and children often have higher exposure doses than adults, with dust ingestion being a major pathway for the very young. nih.govnih.gov In the U.S., nationally representative data has shown that non-Hispanic Black women tend to have the highest levels of phthalate exposure, which may be linked to differences in personal care product use and diet. nih.gov These disparities in exposure are a critical area of investigation for understanding health inequities. nih.gov
Future research will continue to quantify the contributions of different sources to total internal dose and explore the factors driving exposure disparities among diverse global populations. dtu.dk
| Population Characteristic | Observed Difference | Potential Reasons | Reference |
|---|---|---|---|
| Geography (Europe vs. North America) | Higher levels of MnBP and MiBP in some European populations. | Differences in diet, consumer product use, and chemical regulations. | researchgate.net |
| Age (Children vs. Adults) | Children often have higher exposure doses. | Diet is a major source for adults, while dust ingestion is significant for infants. | nih.govnih.gov |
| Race/Ethnicity (U.S.) | Non-Hispanic Black women show consistently higher metabolite concentrations compared to non-Hispanic White women. | Differences in personal care product use, composition, and dietary patterns. | nih.gov |
| Poverty Status (U.S.) | Individuals living below the poverty level have higher concentrations of phthalate metabolites. | Differences in diet, housing, and consumer product availability. | epa.gov |
Exploration of Analytical Challenges and Solutions for Trace-Level Detection of this compound
The accurate detection of MHBP and other phthalate metabolites at trace levels (parts-per-billion or lower) in complex biological and environmental matrices presents ongoing analytical challenges. azolifesciences.com A primary issue is contamination, as phthalates are ubiquitous in the laboratory environment, present in solvents, glassware, and equipment, which can lead to falsely elevated readings. oup.com
Key challenges and emerging solutions include:
Minimizing Contamination : Strategies to reduce background levels include the careful selection of analytical tools and high-purity solvents, as well as systematic checks of blanks. researchgate.net Measuring metabolites instead of the parent diesters is a primary strategy to circumvent contamination issues. oup.com
Enhancing Sensitivity and Specificity : Advanced analytical techniques are crucial for detecting the low concentrations relevant to general population exposure. nih.gov High-resolution mass spectrometry (HRMS) and hyphenated techniques (e.g., coupling liquid chromatography with mass spectrometry) enhance sensitivity and specificity, allowing for detection at lower concentrations than previously possible. azolifesciences.com The development of novel nanosensors and biosensors also holds promise for real-time or near-real-time detection of pollutants with high accuracy. azolifesciences.comresearchgate.net
Improving Separation : The use of techniques like ultra-high-performance liquid chromatography (UHPLC) and core-shell columns allows for faster and more efficient separation of multiple metabolites in a single analytical run. rsc.org
Q & A
Q. How do demographic factors influence MHBP exposure levels, and what covariates should be prioritized in epidemiological studies?
- Methodological Answer : Age, sex, and geographic location significantly modulate exposure. For example, Asian cohorts show higher phthalate metabolite levels compared to U.S. populations, possibly due to dietary or regulatory differences . Covariates like BMI, occupational exposure, and use of medical devices (e.g., PVC tubing) should be included in regression models to account for confounding .
Q. What are the primary metabolic pathways of MHBP, and how do they compare to structurally similar phthalates like MEHP?
- Methodological Answer : MHBP is likely derived from parent phthalates via hepatic hydrolysis and oxidation. Unlike MEHP (a DEHP metabolite), MHBP may undergo faster glucuronidation, reducing its biological half-life. Comparative pharmacokinetic studies using radiolabeled tracers in rodent models are recommended to map clearance pathways .
Advanced Research Questions
Q. How can contradictory findings in MHBP-associated health risks (e.g., endocrine disruption) be resolved through improved study design?
- Methodological Answer : Meta-analyses reveal significant heterogeneity (I² > 50%) in phthalate studies due to varying detection limits and participant selection . To resolve contradictions:
- Standardized Protocols : Harmonize exposure assessment windows (e.g., first-morning urine vs. 24-hour collection).
- Longitudinal Designs : Track MHBP levels and health endpoints (e.g., hormone profiles) over time to establish causality.
- Sensitivity Analyses : Stratify by subpopulations (e.g., premenopausal women) to identify vulnerable cohorts .
Q. What in vitro models are suitable for investigating MHBP’s transgenerational effects on reproductive health?
- Methodological Answer : Use primary human granulosa cells or 3D organoid cultures to assess ovarian steroidogenesis disruption. Dose-response experiments should replicate environmental concentrations (e.g., 0.1–10 µM MHBP) and include co-exposure conditions with other endocrine disruptors (e.g., BPA). Epigenetic endpoints (e.g., DNA methylation at steroidogenic genes) should be quantified via bisulfite sequencing .
Q. How do pharmacokinetic differences between MHBP and oxidative metabolites (e.g., MECPP) impact risk assessment?
- Methodological Answer : Oxidative metabolites like MECPP exhibit longer half-lives and higher urinary excretion rates than MHBP, suggesting prolonged biological activity. Physiologically based pharmacokinetic (PBPK) models should integrate species-specific metabolic rates and partition coefficients to extrapolate animal toxicity data to humans .
Data Contradictions and Analysis
Q. Why do case-control and cohort studies report divergent odds ratios (ORs) for MHBP-associated endometriosis?
- Key Evidence :
| Study Design | OR (95% CI) | I² (%) | p-value |
|---|---|---|---|
| Case-Control | 1.025 (0.836–1.258) | 12.3 | 0.331 |
| Cohort | 1.596 (0.770–3.306) | 70.1 | 0.067 |
- Analysis : Cohort studies capture temporal exposure dynamics but suffer from smaller sample sizes, inflating variability. Case-control designs may misclassify exposure timing. Hybrid approaches (e.g., nested case-control within cohorts) are advised to balance rigor and feasibility .
Methodological Recommendations
- Exposure Biomarkers : Prioritize urinary MHBP over serum due to higher detection rates and lower contamination risk .
- Quality Control : Include field blanks and replicate measurements to address laboratory contamination, a major limitation in phthalate research .
- Data Integration : Combine metabolomics (e.g., MHBP-glucuronide ratios) with transcriptomic profiling to identify mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
